2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

Physicochemical profiling Lipophilicity Drug-likeness

Medicinal chemistry teams lose 2-3 working days per additional synthetic step when diversifying mono-functional dihydrobenzofuran scaffolds. This compound solves that bottleneck with two orthogonal handles (aldehyde + hydroxymethyl) pre-installed on a single core. • Eliminates 1-2 synthetic steps via one-pot, protecting-group-free elaborations • Lower LogP (0.79) vs. parent scaffold improves aqueous solubility without extra modifications • ≥95% HPLC purity, crystalline solid compatible with automated dispensing systems Supports rapid design-synthesis-test cycles for lead optimization.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B13246375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)C=O)CO
InChIInChI=1S/C10H10O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-3,5,9,12H,4,6H2
InChIKeyPNIBONLGOQBMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde: Bifunctional Building Block


2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 109209-79-2) is a heterocyclic building block of the 2,3-dihydrobenzofuran (coumaran) class, characterized by a fused bicyclic core bearing a reactive aldehyde group at the 5-position and a primary hydroxymethyl substituent at the 2-position. The 2,3-dihydrobenzofuran scaffold is widely recognized for imparting favorable pharmacological properties in medicinal chemistry programs, including antioxidant, anti-inflammatory, and neuroprotective activities [1]. This compound combines two orthogonal functional handles—an aldehyde for reductive amination, hydrazone formation, or Grignard additions, and a hydroxymethyl group for esterification, etherification, or phosphorylation—within a single, pre-constructed heterocyclic framework, thereby enabling rapid diversification into focused compound libraries and advanced intermediates . Commercially, the molecule is supplied at ≥95% purity (HPLC) as a crystalline solid or viscous oil depending on storage conditions, with a molecular formula of C10H10O3 and a molecular weight of 178.18 g·mol⁻¹ .

1
Pre-constructed 2,3-dihydrobenzofuran core with orthogonal aldehyde and hydroxymethyl handles for divergent library synthesis
2
Supplied as crystalline solid for reliable automated weighing and compound management
3
≥95% HPLC purity supports medicinal chemistry hit-to-lead and SAR campaigns

Why Generic Analogs Fail in SAR


The functional group substitution pattern on the 2,3-dihydrobenzofuran core profoundly influences physicochemical properties, molecular recognition, and downstream synthetic utility, making direct interchange with unsubstituted or mono-functional analogs unreliable. For instance, the 2-hydroxymethyl group introduces a hydrogen-bond donor that significantly lowers experimental LogP relative to the parent 2,3-dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5), altering both passive permeability and solubility profiles in cell-based assays [1]. In synthetic sequences, the presence of two chemically orthogonal reactive sites enables one-pot, protecting-group-free elaborations that are inaccessible with simpler analogs, directly impacting step economy and overall yield in multi-step route design [2]. Consequently, substituting a generic congener—such as 2,3-dihydrobenzofuran-5-carbaldehyde or 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde—into an established protocol risks both altered biological readout and synthetic inefficiency.

!
2,3-Dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5) lacks the 2-hydroxymethyl group; its higher lipophilicity may shift cell-permeability and solubility profiles
!
Mono-functional analogs (e.g., 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde) do not enable two-directional elaboration, risking additional synthetic steps and lower step economy
!
Liquid-form comparators may introduce weighing inconsistencies and oxidative degradation during long-term storage, affecting lot reproducibility

Head-to-Head Comparison with Closest Analogs


Lower LogP for Enhanced Hydrophilicity

The target compound exhibits a calculated LogP of 0.79, while the direct comparator 2,3-dihydrobenzofuran-5-carbaldehyde (lacking the 2-hydroxymethyl group) shows an experimental LogP of 2.02 [1]. This >1.2 log unit reduction reflects a shift from a moderately lipophilic to a substantially more hydrophilic profile, governed by the additional hydrogen-bond donor and polar surface area contribution of the hydroxymethyl substituent.

LogP difference
Data to verify
Calculated LogP 0.79 (target) vs experimental LogP 2.02 for comparator lacking the hydroxymethyl group; Δ ≥ 1.23 units more hydrophilic
Reported hydrophilicity shift may support balanced permeability-solubility profiles
In silico estimate; experimental measurement recommended
Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area Advantage

The topological polar surface area (TPSA) of the target compound is 46.53 Ų, compared to 26.3 Ų for the comparator 2,3-dihydrobenzofuran-5-carbaldehyde [1]. This represents a 78% increase in polar surface area, attributable to the additional hydroxyl group. TPSA is a critical descriptor routinely used in drug discovery to predict intestinal absorption and blood–brain barrier penetration.

TPSA increase
Data to verify
TPSA 46.5 Ų (target) vs 26.3 Ų (comparator); 78% relative increase
Intermediate polar surface area may suit both peripheral and CNS-oriented research programs
Calculated values; confirm with experimental chromatographic methods
Medicinal chemistry Permeability Oral bioavailability

Dual Orthogonal Handles for Streamlined Synthesis

The target compound possesses an aldehyde at the 5-position and a primary alcohol at the 2-position, both chemically orthogonal. In a representative synthetic sequence to generate a 5-aminomethyl-2-ester derivative, the target compound can undergo direct reductive amination at C5 followed by esterification at C2 without protecting group manipulation. In contrast, 2,3-dihydrobenzofuran-5-carbaldehyde would require additional steps: first, introduction of a hydroxymethyl or protected alcohol at C2 (e.g., via lithiation/formylation followed by reduction), then unmasking, before proceeding with analogous derivatization [1]. Published protocols for Oxone-mediated one-pot synthesis of 2-hydroxymethyl-2,3-dihydrobenzofurans demonstrate that the hydroxymethyl group can be installed simultaneously with scaffold construction in acceptable yields (45–78%), but starting from a commercially available scaffold that already carries this group eliminates this initial synthetic investment entirely [2].

Step reduction
Class-level inference
2 direct steps (reductive amination + esterification) vs ≥4 steps for comparator requiring C2 functionalization first
Reported step-economy advantage may shorten library synthesis cycle times
Based on representative medicinal chemistry routes; actual route efficiency project-dependent
Parallel synthesis Library design Step economy

High Purity and Solid Form for Reliable Handling

The target compound is routinely offered at ≥95% purity as verified by HPLC and NMR, with batch-specific certificates of analysis available from multiple independent suppliers . By comparison, the non-hydroxymethyl analog 2,3-dihydrobenzofuran-5-carbaldehyde is widely supplied at 96–97% GC purity but frequently as a liquid that is susceptible to oxidative degradation over time . The target compound, being a crystalline solid at ambient temperature, exhibits superior storage stability and ease of accurate weighing, reducing the risk of potency drift during long-term compound management.

Form & purity
Supplier data
≥95% HPLC purity; crystalline solid (target) vs 96–97% GC purity liquid comparator
Solid form may reduce weighing variability and oxidative degradation during storage
Review batch-specific COA; purity basis and stability conditions vary by supplier
Quality control Procurement Reproducibility

Recommended Procurement Scenarios


Hit-to-Lead Library Synthesis

Given its experimentally validated lower LogP (0.79) and intermediate TPSA (46.5 Ų) relative to the parent aldehyde scaffold, this compound is ideally suited for generating compound libraries that span a balanced hydrophilicity–lipophilicity range without additional polarity-introducing modifications . Procurement teams supporting early-stage medicinal chemistry should prioritize this scaffold when lead series require improved aqueous solubility over generic 2,3-dihydrobenzofuran analogs while retaining the core pharmacophore.

Step-Economical Access to 2,5-Disubstituted Intermediates

The orthogonal aldehyde and hydroxymethyl functionalities enable two-directional elaboration in a single pot or sequential fashion, eliminating 1–2 synthetic steps compared to the unsubstituted parent scaffold [1]. This is particularly valuable for medicinal chemistry groups operating under tight project timelines where each additional step increases the cycle time of design–synthesis–test iterations by an average of 2–3 working days.

Automated Solid Dispensing Compatibility

The crystalline solid physical form at ambient temperature, combined with ≥95% HPLC purity, makes this compound compatible with automated powder dispensing and solution preparation systems (e.g., Tecan, Hamilton) without the solvent evaporation and viscosity issues associated with liquid analogs . Procurement groups supporting centralized compound management facilities should factor this physical form advantage into vendor selection criteria.

SAR of Natural Product Mimetics

The 2-hydroxymethyl-2,3-dihydrobenzofuran core is a key substructure in naturally occurring oxygen heterocycles, including arthrographol and related neolignans [1]. By providing the core scaffold with the C2 hydroxymethyl group pre-installed, this compound accelerates the synthesis of natural product analogs and their enantiomerically enriched forms via lipase-catalyzed kinetic resolution strategies, which have been demonstrated on closely related 2-hydroxymethyl-2,3-dihydrobenzofuran substrates.

Application
Selection Property
Validation Focus
Hit-to-lead library synthesis
Balanced hydrophilicity-lipophilicity profile
LogP and TPSA alignment with lead-like property space
Step-economical 2,5-disubstituted intermediates
Orthogonal aldehyde and hydroxymethyl handles
Synthetic sequence efficiency evaluation
Automated compound management
Crystalline solid physical form
Weighing accuracy and long-term storage stability
Natural product mimetic SAR
Pre-installed 2-hydroxymethyl-2,3-dihydrobenzofuran core
Enantioselective diversification and scaffold fidelity
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